rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis
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Overview
Description
rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis: is a chiral amine compound with a cyclopentane ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis can be achieved through several synthetic routes. One common method involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Amine Introduction: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,trans
- rac-(1R,2R)-2-(prop-2-en-1-yl)cyclohexan-1-amine,cis
- rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-ol,cis
Uniqueness
rac-(1R,2R)-2-(prop-2-en-1-yl)cyclopentan-1-amine,cis is unique due to its specific stereochemistry and the presence of both an amine and an allyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1R,2R)-2-prop-2-enylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2/t7-,8+/m0/s1 |
InChI Key |
ZYSFCZXVKZBMTC-JGVFFNPUSA-N |
Isomeric SMILES |
C=CC[C@H]1CCC[C@H]1N |
Canonical SMILES |
C=CCC1CCCC1N |
Origin of Product |
United States |
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